tert-Butyl 5-amino-4-bromo-2-fluorobenzoate
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Overview
Description
tert-Butyl 5-amino-4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFNO2 It is a derivative of benzoic acid, featuring tert-butyl, amino, bromo, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of tert-butyl 2-bromo-4-fluorobenzoate, which is then subjected to further reactions to introduce the amino group at the 5-position. The reaction conditions often involve the use of reagents such as tert-butyl nitrite and aniline derivatives under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, temperatures around 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, methanol as solvent.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates.
Oxidation Products: Nitrobenzoates.
Reduction Products: Aminobenzoates.
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the chemical industry, it serves as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-4-bromo-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 2-amino-4-bromo-5-fluorobenzoate
- tert-Butyl 4-bromo-2-fluorobenzoate
- tert-Butyl bromoacetate
Comparison: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
IUPAC Name |
tert-butyl 5-amino-4-bromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTCKZGCZFFDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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